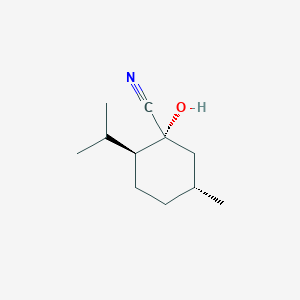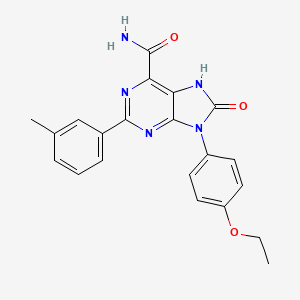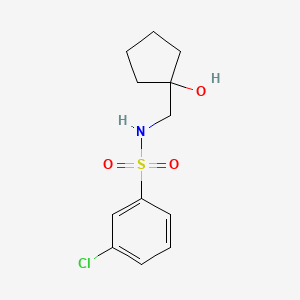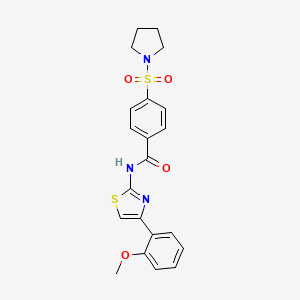
2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.72. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is not available in the retrieved data.Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes two methyl groups attached to the second carbon atom and a methylsulfonyl group attached to the fourth carbon atom.Aplicaciones Científicas De Investigación
- Application : Researchers investigate its potential as a building block for novel pharmaceutical compounds. By modifying the pyrrolidine ring, scientists can create analogs with improved bioactivity, selectivity, and pharmacokinetic properties .
- Application : Chemists employ 2,2-Dimethyl-4-methylsulfonylpyrrolidine hydrochloride as a chiral auxiliary or ligand in asymmetric synthesis. Its unique stereochemistry facilitates enantioselective reactions, making it valuable in catalytic processes .
- Application : The incorporation of pyrrolidine-based compounds, including EN300-7459729, into functional materials enhances their properties. For instance, modified pyrrolidines may improve thermal stability, solubility, or conductivity .
- Application : Scientists explore pyrrolidine derivatives as potential insecticides, fungicides, or herbicides. EN300-7459729’s structure could contribute to novel agrochemicals with reduced environmental impact .
- Application : Researchers use pyrrolidine-based molecules to probe protein–protein interactions, enzyme function, and receptor binding. EN300-7459729 might serve as a chemical probe for studying cellular processes .
- Application : Pyrrolidine derivatives, including EN300-7459729, can be incorporated into organic light-emitting diodes (OLEDs) or photovoltaic cells. Their electron-rich nature and π-conjugated systems make them interesting candidates for these applications .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Functional Materials
Agrochemicals and Crop Protection
Biological Studies and Target Identification
Photophysics and Optoelectronics
Direcciones Futuras
Pyrrolidine derivatives, including 2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride, have potential for future exploration due to their wide use in medicinal chemistry . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds interesting for future research .
Propiedades
IUPAC Name |
2,2-dimethyl-4-methylsulfonylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-7(2)4-6(5-8-7)11(3,9)10;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKZNDOPZCJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)S(=O)(=O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-methylsulfonylpyrrolidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)


![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)